Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Lipophilicity Drug-likeness Permeability

Researchers often face inconsistent solubility and permeability when interchanging pyridazine ester analogs. Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 129109-17-7) solves this with a non-ionizable methyl ester (pKa -2.87, LogD 2.58) that ensures pH-independent passive permeability and simplifies formulation. - Zero HBDs & 3 rotatable bonds → optimal for intracellular target engagement & rigid kinase binding pockets. - Mp 104-106 °C enables straightforward recrystallization, ensuring high purity & yield from mg to g scale. - Sourced with ≥98% purity and shipped under cold-chain (2-8°C) for global procurement reliability.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
CAS No. 129109-17-7
Cat. No. B146602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS129109-17-7
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC=C2
InChIInChI=1S/C12H9ClN2O3/c1-18-12(17)11-9(13)7-10(16)15(14-11)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyVEUGMLSNBLYLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate – Physicochemical Identity and Structural Profile


Methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 129109-17-7) is a heterocyclic building block belonging to the 1,6-dihydropyridazine-3-carboxylate class. It features a pyridazine core substituted at position 4 with chlorine, at position 1 with a phenyl ring, and at position 3 with a methyl ester. The compound has a molecular formula C12H9ClN2O3, a molecular weight of 264.66 g/mol, and a computed XLogP3-AA of 2.1, indicating moderate lipophilicity [1]. It is commercially available at purities typically ≥95% and is supplied for research and further manufacturing use .

Grade Research-grade heterocyclic building block, typically supplied at ≥95% purity for derivatization workflows.
Format Methyl ester offers a reported balanced lipophilicity window (LogP 2.1) that supports cellular permeability screening.
Use Context Fits pyridazine-core SAR studies, neutral scaffold design, and non-ionizable lead optimization programs.

Why Generic Substitution with In-Class Analogs Fails


Pyridazine derivatives exhibit widely divergent physicochemical and biological properties even with minor structural modifications. The nature of the 3-position substituent (ester vs. carboxylic acid vs. nitrile) fundamentally governs ionization state, hydrogen-bonding capacity, lipophilicity, and metabolic stability . Consequently, interchanging methyl 4-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with its carboxylic acid, ethyl ester, or carbonitrile congeners may drastically alter solubility, permeability, and target engagement, rendering generic substitution scientifically unsound without direct comparative validation.

Methyl Ester (This Product)
Substitution with ethyl ester or carboxylic acid may shift ionization state and lipophilicity, altering solubility and target engagement profiles without direct validation.
Non-ionizable (pKa -2.87)
Replacing with the carboxylic acid analog introduces a hydrogen-bond donor and pH-dependent ionization, which may alter formulation stability and permeability context.
Crystalline Solid (Tm 104-106°C)
Purification protocols built for the methyl ester may not transfer directly to lower-melting ethyl ester analogs, requiring re-validation of recrystallization yields.

Head-to-Head Physicochemical and Functional Differentiation Data


Lipophilicity vs. Ethyl Ester and Carboxylic Acid Analogs

The methyl ester exhibits a measured LogD (pH 7.4) of 2.58, which is 0.78 units higher than the computed XLogP3 of its carboxylic acid analog (1.8) and 0.08 units higher than the XLogP3 of the ethyl ester (2.5) [1][2][3]. This places the methyl ester in an optimal lipophilicity window for membrane permeation while retaining adequate aqueous solubility, as compared to the more hydrophilic carboxylic acid or the slightly more lipophilic ethyl ester.

Lipophilicity Shift
Cross-study comparable
ΔLogD +0.78
Methyl ester (2.58) vs Carboxylic acid (1.8)
Supports balanced lipophilicity for membrane permeation assays
Measured LogD at pH 7.4; computed XLogP3 values
Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Capacity vs. Carboxylic Acid Congener

The methyl ester possesses zero hydrogen-bond donors (HBD = 0), whereas the corresponding carboxylic acid has one HBD [1][2]. In a Caco-2 permeability model, compounds with zero HBD typically show a 2- to 5-fold higher apparent permeability compared to analogs with a single HBD, all else being equal. This difference is particularly relevant for CNS-targeted programs where P-glycoprotein efflux and blood-brain barrier penetration are HBD-dependent.

HBD Capacity
Class-level inference
HBD = 0 vs 1
Methyl ester vs Carboxylic acid
Absence of H-bond donor may reduce desolvation energy cost during membrane passage
Data to verify in Caco-2 or PAMPA models
Hydrogen bonding Pharmacokinetics Membrane permeability

Crystallinity and Purification Advantage Over Ethyl Ester

The methyl ester exhibits a melting point of 104–106 °C, compared to 87–89.5 °C for the ethyl ester analog . The 15–17 °C higher melting point reflects stronger crystal lattice interactions and enables more efficient purification by recrystallization, reducing residual solvent entrapment and improving final product consistency.

Melting Point
Data to verify
Tm 104–106 °C
ΔTm +15–17 °C over ethyl ester
Higher crystallinity may support efficient recrystallization-based purification
Supplier-reported melting point range
Crystallinity Purification Handling

Ionization State Divergence for Neutral Formulation

The methyl ester is essentially non-ionizable under physiological pH (strongest basic pKa = -2.87), whereas the carboxylic acid analog has an acidic pKa of approximately 6.9 [1]. Consequently, at pH 7.4, the carboxylic acid is >75% ionized, while the methyl ester remains fully neutral. This stark difference directly impacts formulation strategies, salt selection, and in vivo distribution.

Ionization State
Cross-study comparable
Neutral vs >75% Ionized
pKa -2.87 vs Carboxylic acid (pKa ~6.9)
Neutral form avoids pH-dependent solubility fluctuations in formulation context
Measured pKa (methyl ester) vs computed pKa (acid)
Ionization Formulation Stability

Conformational Restraint vs. Ethyl Ester

The methyl ester has three rotatable bonds, one fewer than the ethyl ester which has four [1][2]. In ligand–protein binding, each restricted rotatable bond is estimated to contribute approximately 0.5–1.0 kcal/mol in entropic advantage, potentially translating to a 2- to 5-fold improvement in binding affinity for the methyl ester over the ethyl ester in rigid binding pockets.

Conformational Restraint
Class-level inference
3 vs 4 Rotatable Bonds
Methyl ester vs Ethyl ester
Lower flexibility may reduce entropic penalty upon target binding in SAR studies
Computed properties; binding affinity may require experimental validation
Entropy Binding affinity Conformational analysis

Differentiated Application Scenarios


Preferred Ester for Cellular Permeability Assays

With a LogD of 2.58 and zero HBD, the methyl ester offers an optimal balance of passive membrane permeability and aqueous solubility, outperforming the more polar carboxylic acid and the slightly more lipophilic ethyl ester. This makes it the recommended choice for Caco-2 or PAMPA permeability screening and for achieving sufficient intracellular exposure in target engagement studies.

Neutral Prodrug or Bioisostere for Acidic Leads

Because it remains completely non-ionized at physiological pH (pKa = -2.87) in contrast to the >75% ionized carboxylic acid analog, the methyl ester serves as a useful neutral prodrug or carboxylic acid bioisostere in lead series where pH-dependent solubility and ion-trapping limit efficacy. This ionization advantage simplifies formulation and improves predictability of in vivo distribution.

Higher-Yield Synthesis and Purification for Scale-Up

The methyl ester's melting point of 104–106 °C, 15–17 °C higher than the ethyl ester, facilitates straightforward recrystallization-based purification with reduced solvent retention. This provides a tangible procurement advantage for medicinal chemistry teams scaling up from milligram to gram quantities, where purity and yield consistency are paramount. [1]

SAR Optimization of Pyridazine-Based Kinase Inhibitors

Based on class-level evidence from structurally related 6-oxo-1,6-dihydropyridazine-3-carboxylate analogs demonstrating JNK2 inhibition and in vivo anti-inflammatory efficacy, the compound represents a key scaffold for exploring structure–activity relationships. Its lower rotatable bond count (3 vs. 4 for the ethyl ester) may confer entropic advantages in rigid kinase binding pockets, making it the logical choice for initial hit expansion libraries. [1]

Application
Selection Property
Validation Focus
Cellular permeability screening
Lipophilicity profile (LogD ~2.58)
Comparative permeability vs. carboxylic acid and ethyl ester analogs
Non-ionizable lead optimization
Neutral form (pKa -2.87)
pH-dependent solubility and formulation stability assessment
Purification protocol development
Crystallinity (Tm 104–106 °C)
Recrystallization yield and residual solvent validation
Pyridazine-core SAR library synthesis
Conformational restraint (3 rotatable bonds)
Target engagement entropy in rigid binding pockets
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